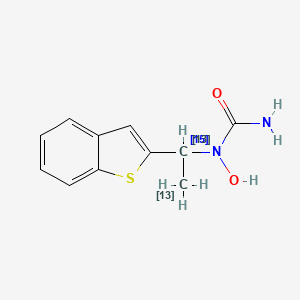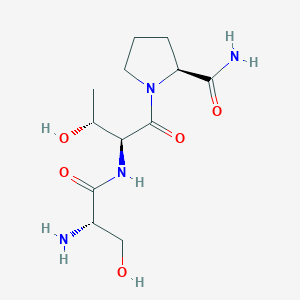
Tripeptide-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripeptide-32 is a synthetic peptide with the sequence Serine-Threonine-Proline-NH2, known under the trade name Chronolux®. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound activates genes such as CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) in keratinocytes, which are responsible for regulating cellular defense mechanisms in accordance with circadian rhythms .
準備方法
Synthetic Routes and Reaction Conditions
Tripeptide-32 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, Serine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, Threonine, is added to the growing chain using a coupling reagent.
Repetition: Steps 2 and 3 are repeated for the addition of Proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to minimize the use of solvents and reagents, making it more environmentally friendly .
化学反応の分析
Types of Reactions
Tripeptide-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or specificity .
科学的研究の応用
Tripeptide-32 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating circadian rhythms and cellular defense mechanisms.
Medicine: Explored for its potential in anti-aging treatments and skin repair.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
作用機序
Tripeptide-32 exerts its effects by activating the CLOCK and PER1 genes in keratinocytes. These genes encode proteins that regulate cellular defense mechanisms in accordance with circadian rhythms. By activating these genes, this compound triggers the production of proteins involved in DNA repair, improving cell viability and longevity, and providing defense against environmental damage .
類似化合物との比較
Similar Compounds
Tetrapeptide-26: Another peptide that regulates circadian rhythms and provides anti-aging benefits.
Copper Tripeptide (GHK-Cu): Known for its wound healing and anti-aging properties.
Palmitoyl Pentapeptide-4: Used in cosmetics for its ability to stimulate collagen production.
Uniqueness
Tripeptide-32 is unique in its specific activation of the CLOCK and PER1 genes, which are directly involved in regulating circadian rhythms and cellular defense mechanisms. This targeted action makes it particularly effective in anti-aging and skin repair applications .
特性
分子式 |
C12H22N4O5 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |
InChIキー |
FUYMMLFZSQBBKU-XGEHTFHBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


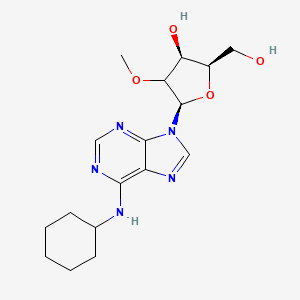
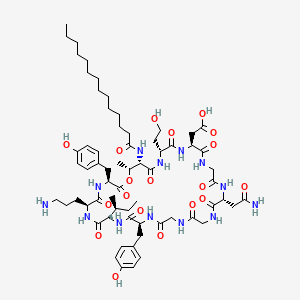
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
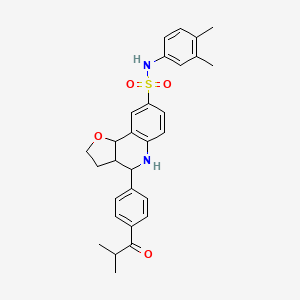
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)


![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)



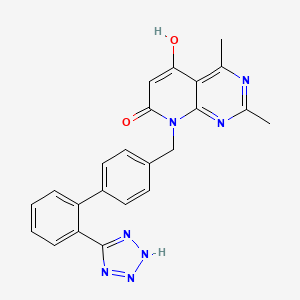
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
